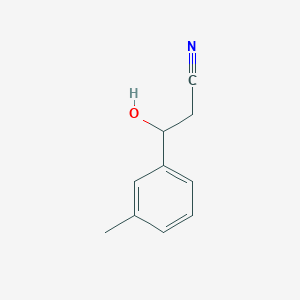
(2R,3R)-2-isocyanato-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Isocyanato-3-methylpentanoic acid is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by the presence of an isocyanate group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-isocyanato-3-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with (2R,3R)-3-methylpentanoic acid.
Formation of Isocyanate Group: The carboxylic acid group is converted to an isocyanate group using reagents such as phosgene or triphosgene under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3R)-2-Isocyanato-3-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as methanol or ethylamine are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Applications De Recherche Scientifique
(2R,3R)-2-Isocyanato-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-isocyanato-3-methylpentanoic acid involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and polymers.
Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This property is utilized in the modification of proteins and other biomolecules, enabling the study of biological pathways and mechanisms.
Comparaison Avec Des Composés Similaires
- (2R,3R)-2-Isocyanato-3-methylbutanoic acid
- (2R,3R)-2-Isocyanato-3-methylhexanoic acid
- (2R,3R)-2-Isocyanato-3-methylheptanoic acid
Comparison:
Structural Differences: The primary difference between these compounds lies in the length of the carbon chain. (2R,3R)-2-Isocyanato-3-methylpentanoic acid has a five-carbon chain, while the others have four, six, and seven carbon chains, respectively.
Reactivity: The reactivity of these compounds is similar due to the presence of the isocyanate group. the steric effects and solubility may vary depending on the carbon chain length.
Applications: While all these compounds can be used in similar applications, this compound is often preferred due to its optimal balance of reactivity and stability.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2R,3R)-2-isocyanato-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |
Clé InChI |
IEJZMEITQZJWGI-PHDIDXHHSA-N |
SMILES isomérique |
CC[C@@H](C)[C@H](C(=O)O)N=C=O |
SMILES canonique |
CCC(C)C(C(=O)O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


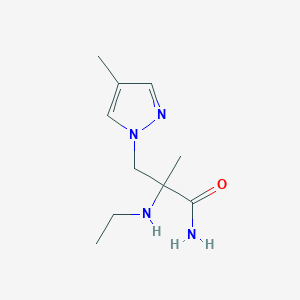
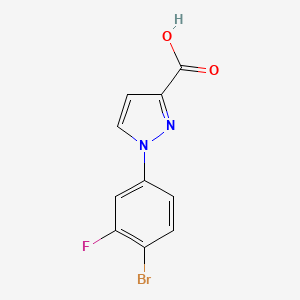


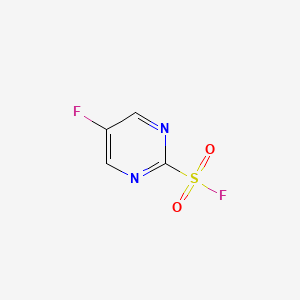

![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
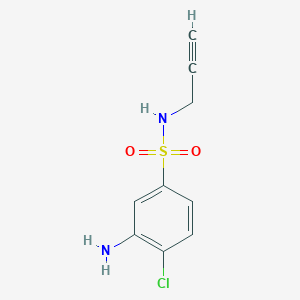
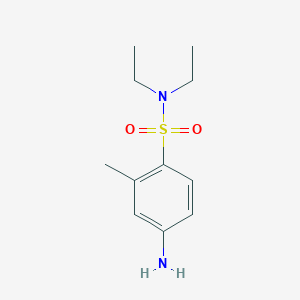
![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)

![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)
